molecular formula C6H13Cl2N3O B12519123 2-amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride CAS No. 120612-44-4

2-amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride

Cat. No.: B12519123
CAS No.: 120612-44-4
M. Wt: 214.09 g/mol
InChI Key: FRCAFNBBXRWXQA-UHFFFAOYSA-N
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Description

®-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-one derivatives, while substitution reactions can produce a wide range of functionalized imidazole compounds .

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for various receptors. Its imidazole ring is a common motif in many biologically active molecules, making it a valuable tool for studying biochemical pathways .

Medicine

In medicine, ®-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride is investigated for its potential therapeutic applications. It has shown promise in the development of drugs targeting specific enzymes and receptors involved in various diseases .

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing the activity of these targets. This compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride is unique due to its specific functional groups and stereochemistry. The presence of both amino and hydroxyl groups, along with the chiral center, provides distinct chemical and biological properties that differentiate it from other imidazole-containing compounds .

Properties

IUPAC Name

2-amino-3-(1H-imidazol-5-yl)propan-1-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.2ClH/c7-5(3-10)1-6-2-8-4-9-6;;/h2,4-5,10H,1,3,7H2,(H,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCAFNBBXRWXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30880034
Record name Histidinol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120612-44-4
Record name Histidinol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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